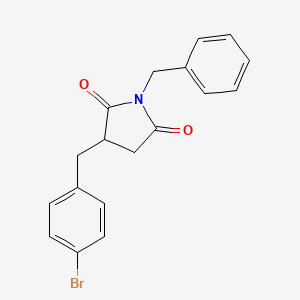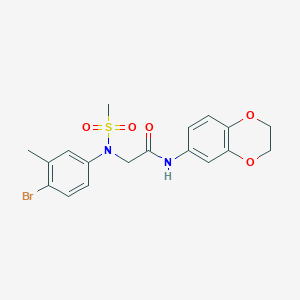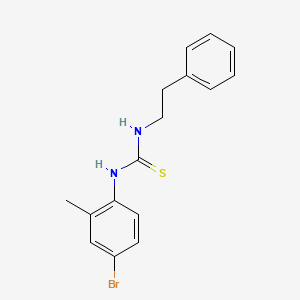
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as BPTU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in various cellular processes. Specifically, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and regulation.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied and its properties are well characterized. However, one limitation of using N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective drugs based on N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea could be studied in combination with other drugs to determine if it has synergistic effects. Finally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea could be studied in animal models to determine its efficacy in vivo.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea involves a multi-step process that starts with the reaction of 4-bromo-2-methylaniline with ethyl chloroformate to form N-(4-bromo-2-methylphenyl) carbamate. This intermediate is then reacted with thiourea to form N-(4-bromo-2-methylphenyl)thiourea. Finally, N-(4-bromo-2-methylphenyl)thiourea is reacted with phenylethylamine to form N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-cancer properties and is being studied as a potential anti-cancer drug. N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory diseases. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to have anti-viral properties and is being studied as a potential treatment for viral infections.
Propiedades
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2S/c1-12-11-14(17)7-8-15(12)19-16(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPJLXHDLXRGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromo-2-methylphenyl)-3-(2-phenylethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
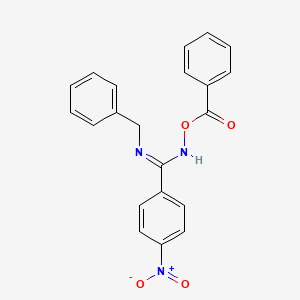
![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
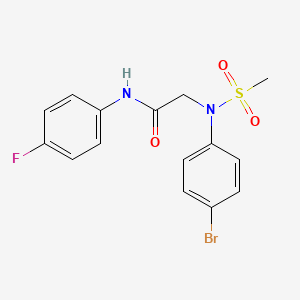
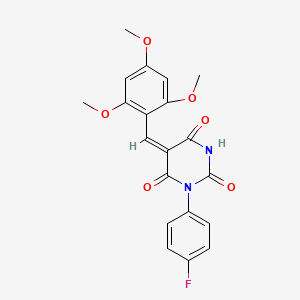
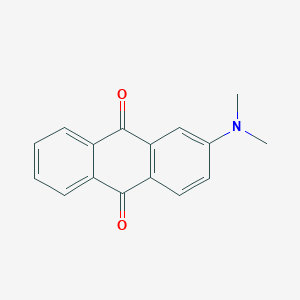
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092220.png)
![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)
![3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5092236.png)
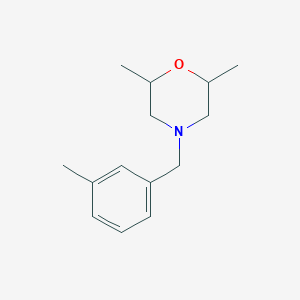
![4-chloro-N-[3-(diethylamino)propyl]-N-{2-[(diphenylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5092250.png)
